molecular formula C25H21ClN2O4 B3016892 5-(2-chlorophenyl)-3-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005146-91-7

5-(2-chlorophenyl)-3-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B3016892
CAS No.: 1005146-91-7
M. Wt: 448.9
InChI Key: HPEUIIQOVQZUHQ-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-3-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C25H21ClN2O4 and its molecular weight is 448.9. The purity is usually 95%.
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Scientific Research Applications

Photoluminescent Materials Development

Researchers have been exploring π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units for their strong photoluminescence and photochemical stability. These materials, due to their good solubility and processability into thin films, are deemed suitable for electronic applications, including in the field of organic electronics (Beyerlein & Tieke, 2000).

Organic Optoelectronic Materials Synthesis

Symmetrically substituted diketopyrrolopyrrole derivatives synthesized under mild conditions have been studied for their photophysical properties. These derivatives exhibit potential applications in novel organic optoelectronic materials and biological systems, attributed to their enhanced water solubility and optical properties (Zhang et al., 2014).

Exploration of Isoxazole Derivatives

Isoxazole derivatives, such as 5-arylisoxazol-3-yl)chloromethanes, have been synthesized and analyzed for their potential in creating 3-aryloxymethyl-5-phenyl(p-tolyl)isoxazoles. These compounds could be transformed further to include various substituent groups, indicating their versatility in chemical synthesis and potential applications in medicinal chemistry and materials science (Potkin et al., 2015).

Anti-corrosion Agents Development

Studies on tetrahydropyrimido-triazepine derivatives have explored their efficiency as anti-corrosion additives for mild steel in acidic environments. Through chemical, electrochemical, and surface analyses, these compounds have demonstrated significant inhibition efficiency, opening paths for their application in industrial corrosion protection (Benhiba et al., 2020).

Luminescent Mono- and Binuclear Cyclometalated Platinum(II) Complexes

Research into luminescent mono- and binuclear cyclometalated platinum(II) complexes based on 6-phenyl-2,2‘-bipyridines has provided insights into d8−d8 and ligand−ligand interactions. These complexes, showing emission in fluid solutions at room temperature, could have implications for the development of new photoluminescent materials and their application in sensing and imaging technologies (Lai et al., 1999).

Pyrrole Derivatives as Anti-cancer Therapeutics

Pyrrole derivatives have been synthesized and evaluated for their potential as inhibitors of protein kinases involved in cancer progression. These studies provide a foundation for developing new anticancer therapeutics, highlighting the importance of pyrrole derivatives in medicinal chemistry and drug design (Kuznietsova et al., 2019).

Properties

IUPAC Name

5-(2-chlorophenyl)-3-(4-methoxyphenyl)-2-(2-methylphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O4/c1-15-7-3-5-9-19(15)28-22(16-11-13-17(31-2)14-12-16)21-23(32-28)25(30)27(24(21)29)20-10-6-4-8-18(20)26/h3-14,21-23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEUIIQOVQZUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4Cl)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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